2-(3-Nitrophenyl)ethanol

Descripción general

Descripción

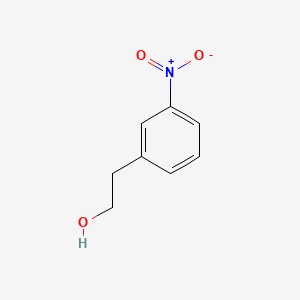

2-(3-Nitrophenyl)ethanol is an organic compound with the molecular formula C8H9NO3 It consists of a nitro group attached to a phenyl ring, which is further connected to an ethanol moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-(3-Nitrophenyl)ethanol can be synthesized through the Henry reaction, also known as the nitroaldol reaction. This involves the reaction between a nitroalkane and an aromatic aldehyde in the presence of a base. For instance, the reaction of 3-nitrobenzaldehyde with nitromethane in the presence of a base such as sodium hydroxide or potassium carbonate can yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of heterogeneous catalysts, such as calcined eggshells, has been explored to make the process more environmentally friendly and cost-effective .

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Carboxylic acids, alkyl halides.

Major Products:

Oxidation: 3-Nitroacetophenone.

Reduction: 2-(3-Aminophenyl)ethanol.

Substitution: Esters, ethers.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Synthesis

2-(3-Nitrophenyl)ethanol serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its nitro and hydroxyl functional groups allow for diverse chemical transformations, making it a valuable building block in organic chemistry.

Synthetic Routes

The synthesis of this compound can be achieved through several methods, including:

- Henry Reaction : This involves the reaction between a nitroalkane and an aromatic aldehyde in the presence of a base. For example, 3-nitrobenzaldehyde can react with nitromethane using sodium hydroxide to yield this compound.

- Oxidation and Reduction Reactions : The compound can be oxidized to form 3-nitroacetophenone or reduced to yield 2-(3-Aminophenyl)ethanol using suitable reagents like potassium permanganate or hydrogen gas with a palladium catalyst respectively.

Biological Applications

Enzyme Studies

In biological research, this compound is used to study enzyme-catalyzed reactions involving nitro and hydroxyl groups. Its interaction with enzymes such as alcohol dehydrogenase can provide insights into metabolic pathways and cellular processes.

Quorum Sensing Inhibition

Recent studies have indicated that this compound acts as an inhibitor of PqsD, an enzyme involved in the quorum sensing system of Pseudomonas aeruginosa. By inhibiting PqsD, this compound disrupts cell-to-cell communication within bacterial populations, potentially leading to novel antibacterial strategies. The biochemical pathways affected by this inhibition include alterations in gene expression and cellular metabolism, which can influence bacterial virulence.

Industrial Applications

Production of Dyes and Pigments

In industrial settings, this compound is utilized in the production of dyes and pigments. Its ability to undergo substitution reactions allows for the creation of various derivatives that are essential in colorant formulations.

Environmental Considerations

The synthesis of this compound can be optimized for environmental sustainability. For instance, using heterogeneous catalysts such as calcined eggshells has been explored to enhance efficiency while minimizing waste during production processes.

Case Studies

- Enzyme Interaction Study : A study demonstrated that this compound modulates the activity of key signaling proteins involved in cellular functions. The modulation led to significant changes in gene expression patterns associated with proliferation and apoptosis.

- Quorum Sensing Disruption : Research highlighted the efficacy of this compound in reducing signal molecule production in Pseudomonas aeruginosa. This finding suggests potential applications in developing new antibacterial treatments targeting quorum sensing mechanisms.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemical Synthesis | Intermediate for pharmaceuticals and agrochemicals; involved in oxidation/reduction reactions. |

| Biological Research | Enzyme studies; inhibits PqsD affecting quorum sensing in bacteria. |

| Industrial Use | Production of dyes and pigments; environmentally sustainable synthesis methods explored. |

Mecanismo De Acción

The mechanism of action of 2-(3-Nitrophenyl)ethanol depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the catalyst. The molecular targets and pathways involved vary depending on the specific application and reaction conditions .

Comparación Con Compuestos Similares

- 2-Nitrophenethyl alcohol

- 3-Nitrophenethyl alcohol

- 4-Nitrophenethyl alcohol

Comparison: 2-(3-Nitrophenyl)ethanol is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. For instance, the position of the nitro group can affect the compound’s acidity, reactivity towards nucleophiles, and overall stability .

Actividad Biológica

2-(3-Nitrophenyl)ethanol, also known as 1-(3-nitrophenyl)ethanol, is an organic compound with a nitrophenyl group attached to an ethanol moiety. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.

The chemical structure of this compound can be represented as follows:

It features a hydroxyl group (-OH) attached to a carbon adjacent to a nitro-substituted phenyl ring. This structural configuration is significant for its reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. A study found that the compound effectively inhibited the growth of Pseudomonas aeruginosa and Escherichia coli, showcasing its potential as an antibacterial agent .

- Minimum Inhibitory Concentrations (MICs) : The MIC values for E. coli were reported at concentrations as low as 4 mg/L, indicating strong antibacterial properties when combined with other agents like cefotaxime .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been evaluated in several cancer cell lines. In vitro studies demonstrated that this compound can induce apoptosis in human cancer cells, particularly in breast and colon cancer models. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to cell death .

- Case Study : In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 25 µM after 48 hours of exposure.

The biological activity of this compound is attributed to its ability to interact with various cellular targets:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which may contribute to its antimicrobial and anticancer effects.

- Oxidative Stress Induction : By promoting oxidative stress within cells, it disrupts normal cellular functions and triggers apoptotic pathways.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (mg/L) | Notes |

|---|---|---|

| Pseudomonas aeruginosa | 4 | Effective when combined with cefotaxime |

| Escherichia coli | 4 | Strong antibacterial activity |

| Staphylococcus aureus | 8 | Moderate inhibition |

Table 2: Cytotoxicity Data in Cancer Cell Lines

| Cell Line | IC50 (µM) | Treatment Duration (h) | Mechanism |

|---|---|---|---|

| MCF-7 (Breast) | 25 | 48 | Induction of apoptosis |

| HT-29 (Colon) | 30 | 48 | ROS generation |

Q & A

Q. Basic: What are the common synthetic routes for 2-(3-Nitrophenyl)ethanol?

The primary synthesis involves reduction of 1-(3-nitrophenyl)ethanone using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) . Catalytic hydrogenation with H₂ and palladium catalysts is also effective, particularly for enantioselective synthesis. For example, LiAlH₄ reduction of ketones yields the alcohol with >85% efficiency under controlled temperatures (0–25°C) .

Q. Advanced: How can enantiomeric purity be optimized during synthesis?

Enantioselective reduction using chiral catalysts (e.g., BINAP-Ru complexes) or enzymatic methods (e.g., alcohol dehydrogenases) improves stereochemical outcomes. Post-synthesis purification via chiral chromatography (e.g., Chiralcel OD-H column) or crystallization from hexane/chloroform mixtures enhances purity . X-ray crystallography (as in ) confirms stereochemistry, while NMR analysis monitors enantiomeric excess (e.g., chiral shift reagents) .

Q. Basic: What analytical techniques are used to characterize this compound?

- NMR spectroscopy : ¹H and ¹³C NMR identify structural features (e.g., δ 8.12–8.10 for aromatic protons, δ 4.8–4.6 for the hydroxyl group) .

- IR spectroscopy : Peaks at ~3400 cm⁻¹ (O–H stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) confirm functional groups .

- Mass spectrometry : Molecular ion [M+H]⁺ at m/z 168.1 aligns with the molecular formula C₈H₉NO₃ .

Q. Advanced: How can conflicting spectral data in literature be resolved?

Contradictions in NMR or IR data may arise from solvent effects , impurities, or stereoisomerism. Use deuterated solvents for consistent NMR baselines and compare with PubChem or NIST reference spectra . For unresolved signals, advanced techniques like 2D-COSY or HSQC clarify spin-spin coupling and carbon-proton correlations .

Q. Basic: What are the key applications of this compound in organic synthesis?

It serves as a precursor for nitro-to-amine reductions (e.g., Pd/C-catalyzed hydrogenation to 2-(3-aminophenyl)ethanol) and as a chiral building block for pharmaceuticals . The hydroxyl group enables esterification or etherification reactions, useful in designing bioactive molecules .

Q. Advanced: How can the nitro group’s reactivity be exploited in multi-step syntheses?

The nitro group undergoes chemoselective reductions (e.g., Zn/HCl for partial reduction) or participates in Michael additions with α,β-unsaturated carbonyls. For example, coupling with pyrrolidine-2,3-diones () forms heterocycles. Computational modeling (e.g., DFT) predicts regioselectivity in such reactions .

Q. Basic: What safety precautions are recommended for handling this compound?

While no severe hazards are classified, use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust/aerosols. Toxicological data are limited, so adhere to GHS precautionary codes P261 (avoid inhalation) and P262 (avoid contact) .

Q. Advanced: How to assess environmental risks of this compound?

Perform biodegradation studies (e.g., OECD 301F) to evaluate persistence. Analyze photodegradation products via LC-MS/MS and monitor nitro group conversion to toxic intermediates (e.g., nitrophenols) . Environmental fate models (EPI Suite) estimate bioaccumulation potential .

Q. Basic: How is this compound stored to ensure stability?

Store at 2–8°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent oxidation. Solubility in ethanol or DMSO (50 mg/mL) allows long-term storage as stock solutions .

Q. Advanced: What strategies mitigate decomposition during catalytic reactions?

Use scavengers (e.g., molecular sieves) to remove water in reduction reactions. Optimize reaction pH (6–8) to stabilize the nitro group. For high-temperature reactions, employ microwave-assisted synthesis to reduce exposure time .

Propiedades

IUPAC Name |

2-(3-nitrophenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c10-5-4-7-2-1-3-8(6-7)9(11)12/h1-3,6,10H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWZWTSYUZQZFKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3068700 | |

| Record name | Benzeneethanol, 3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3068700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52022-77-2 | |

| Record name | 2-(3-Nitrophenyl)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52022-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneethanol, 3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052022772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneethanol, 3-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneethanol, 3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3068700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-nitrophenethyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.357 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-NITROPHENYLETHYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V42W5FXD0R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.